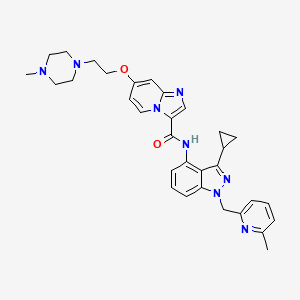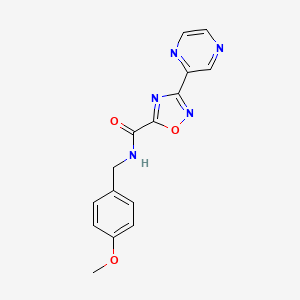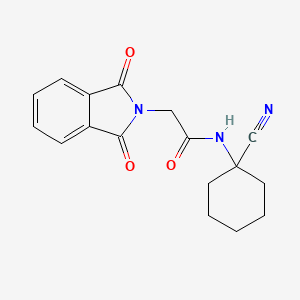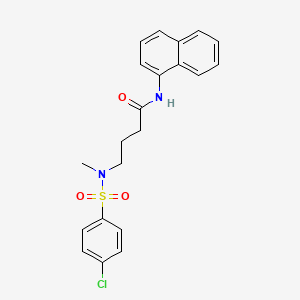
ARRY-382
Übersicht
Beschreibung
ARRY-382, also known as PF-07265804, is a selective inhibitor of the colony-stimulating factor-1 receptor. This compound has been studied for its potential therapeutic applications, particularly in the treatment of advanced solid tumors. It is known for its ability to modulate the tumor microenvironment by targeting specific pathways involved in tumor progression and immune evasion .
Wissenschaftliche Forschungsanwendungen
ARRY-382 wurde umfassend auf seine potenziellen Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner wichtigsten Anwendungen sind:
Krebsforschung: This compound wurde auf sein Potenzial untersucht, das Tumorwachstum zu hemmen und die Immunantwort bei verschiedenen Krebsarten, einschließlich Pankreaskrebs und Eierstockkrebs, zu modulieren
Immuntherapie: Die Verbindung wurde in Kombination mit anderen immuntherapeutischen Mitteln, wie Pembrolizumab, untersucht, um die Antitumor-Immunantwort zu verstärken
Arzneimittelentwicklung: This compound dient als wertvolles Werkzeug in der Arzneimittelentwicklung und liefert Einblicke in die Wirkmechanismen und potenziellen therapeutischen Ziele für neue Krebsbehandlungen
Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Hemmung des Colony-Stimulating-Factor-1-Rezeptors, einer Rezeptor-Tyrosinkinase, die an der Regulation der Makrophagendifferenzierung und -funktion beteiligt ist. Durch die Blockierung dieses Rezeptors stört this compound die Signalwege, die das Tumorwachstum und die Immunflucht fördern. Die Verbindung zielt speziell auf die Kinaseaktivität des Rezeptors ab und verhindert die Phosphorylierung und Aktivierung von nachgeschalteten Signalmolekülen .
Wirkmechanismus
Target of Action
ARRY-382, also known as c-Fms-IN-12, is a potent, highly specific, small-molecule inhibitor . The primary target of this compound is the colony-stimulating factor 1 receptor (CSF1R), also known as c-FMS . CSF1R is a cell surface receptor belonging to a family of tyrosine kinase receptors . It plays a crucial role in the recruitment and differentiation of tumor-associated macrophages and osteoclasts .
Mode of Action
This compound (c-Fms-IN-12) binds to and inhibits the activity of CSF1R . The binding of this compound to CSF1R prevents the receptor’s activation and subsequent signaling . This inhibition disrupts the normal functioning of CSF1R, which is essential for the survival, differentiation, recruitment, and polarization of macrophages .
Biochemical Pathways
The inhibition of CSF1R by this compound (c-Fms-IN-12) affects several biochemical pathways. Primarily, it disrupts the CSF1/CSF1R signaling pathway, which is known to regulate both tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) . By inhibiting this pathway, this compound can potentially suppress the anti-tumor immune response, angiogenesis, tumor cell metastasis, and tumor-induced osteolysis .
Pharmacokinetics
The pharmacokinetics of this compound (c-Fms-IN-12) have been studied in a Phase 1 dose-escalation study . Patients received this compound orally once daily in 28-day cycles . The maximum tolerated dose (MTD) of this compound was found to be 400 mg once daily . At the MTD, a peak concentration (Cmax) of 3.06 µg/mL was achieved with a trough concentration (Ctrough) greater than 1 µg/mL after repeated dosing . The increases in this compound exposure were approximately dose-proportional .
Result of Action
The inhibition of CSF1R by this compound (c-Fms-IN-12) has shown to have potential antineoplastic activity . In a Phase 1b/2 study, some patients with advanced solid tumors showed a confirmed partial response after receiving this compound . The most frequent this compound–related adverse events were increased transaminases and increased creatine phosphokinase .
Vorbereitungsmethoden
The synthesis of ARRY-382 involves a series of chemical reactions designed to produce a highly selective inhibitor of the colony-stimulating factor-1 receptor. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the compound is typically prepared through a multi-step process involving the formation of key intermediates, followed by final coupling reactions to produce the desired product .
Analyse Chemischer Reaktionen
ARRY-382 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere Atome oder Gruppen ersetzt werden. Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. .
Vergleich Mit ähnlichen Verbindungen
ARRY-382 ist einzigartig in seiner hohen Selektivität für den Colony-Stimulating-Factor-1-Rezeptor. Zu ähnlichen Verbindungen gehören:
Pexidartinib: Ein weiterer Inhibitor des Colony-Stimulating-Factor-1-Rezeptors, der zur Behandlung von Riesenzelltumoren der Sehnenscheiden verwendet wird.
Emactuzumab: Ein monoklonaler Antikörper, der den Colony-Stimulating-Factor-1-Rezeptor angreift, der auch in der Krebstherapie verwendet wird. Im Vergleich zu diesen Verbindungen bietet this compound einen deutlichen Vorteil in Bezug auf seine orale Bioverfügbarkeit und Potenz
Eigenschaften
IUPAC Name |
N-[3-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-yl]-7-[2-(4-methylpiperazin-1-yl)ethoxy]imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N8O2/c1-22-5-3-6-24(34-22)21-40-27-8-4-7-26(30(27)31(36-40)23-9-10-23)35-32(41)28-20-33-29-19-25(11-12-39(28)29)42-18-17-38-15-13-37(2)14-16-38/h3-8,11-12,19-20,23H,9-10,13-18,21H2,1-2H3,(H,35,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPOTOIJLKDAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C4CC4)NC(=O)C5=CN=C6N5C=CC(=C6)OCCN7CCN(CC7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(propan-2-yl)-1-{1-[(pyridin-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2465762.png)
![8-(4-ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2465766.png)


![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2465769.png)


![1-[(2,5-dimethylphenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2465773.png)

![5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 4-fluorobenzyl sulfide](/img/structure/B2465777.png)

![tert-butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate](/img/structure/B2465779.png)
![Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2465783.png)

